

# Boc-NH-PEG22-C2-NH2 molecular weight and formula

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## Compound of Interest

Compound Name: Boc-NH-PEG22-C2-NH2

Cat. No.: B11932244

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## In-Depth Technical Guide: Boc-NH-PEG22-C2-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides detailed information on the physicochemical properties of **Boc-NH-PEG22-C2-NH2**, a heterobifunctional PROTAC linker. This linker is a valuable tool in the development of proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality designed to selectively degrade target proteins.

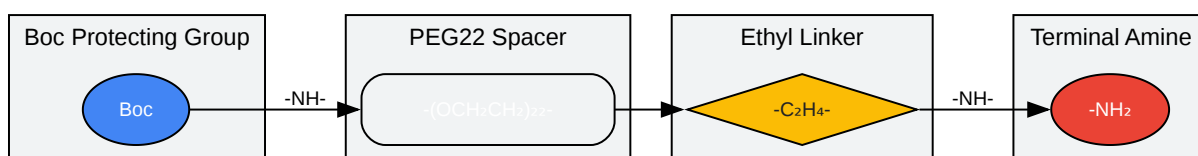
## Core Molecular Data

The fundamental molecular characteristics of **Boc-NH-PEG22-C2-NH2** are summarized in the table below. This data is essential for a range of experimental calculations, including molarity, reaction stoichiometry, and analytical characterization.

Property	Value
Molecular Weight	1129.37 g/mol [1]
Chemical Formula	C <sub>51</sub> H <sub>104</sub> N <sub>2</sub> O <sub>24</sub> [1]

## Structural Representation

To understand the spatial arrangement and connectivity of the atoms within **Boc-NH-PEG22-C2-NH2**, a logical diagram is presented below. This visualization delineates the key functional components of the molecule: the Boc-protected amine, the polyethylene glycol (PEG) spacer, and the terminal primary amine.



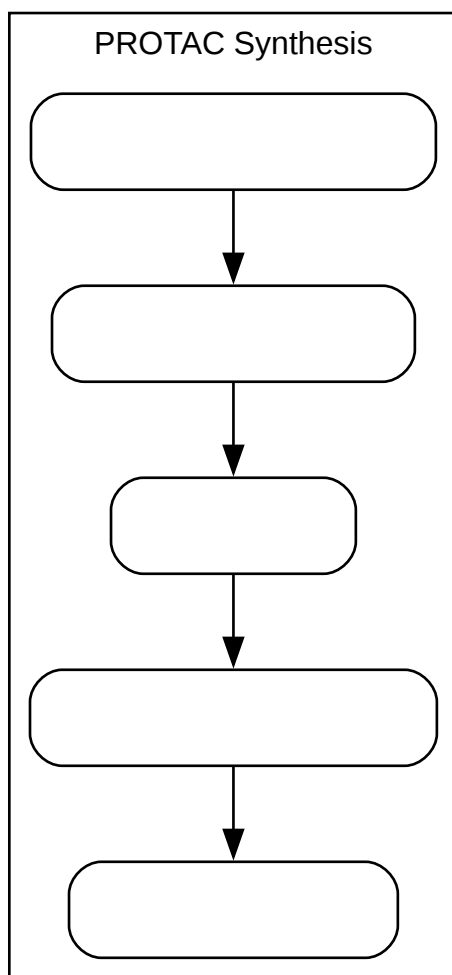
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Figure 1. Logical diagram of the **Boc-NH-PEG22-C2-NH2** molecular structure.

## Experimental Considerations

### PROTAC Synthesis Workflow

The synthesis of a PROTAC using **Boc-NH-PEG22-C2-NH2** typically involves a multi-step process. The following diagram illustrates a generalized experimental workflow.



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Figure 2. A generalized workflow for PROTAC synthesis using **Boc-NH-PEG22-C2-NH2**.

### Experimental Protocols

Detailed experimental protocols for the coupling and deprotection steps are highly dependent on the specific E3 ligase and target protein ligands being utilized. However, a general methodological framework is provided below.

#### 1. Coupling to E3 Ligase Ligand:

- Methodology: The primary amine of **Boc-NH-PEG22-C2-NH2** can be coupled to a carboxylic acid on the E3 ligase ligand using standard amide bond formation reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

- **Reaction Conditions:** The reaction is typically carried out in an anhydrous aprotic solvent such as DMF (Dimethylformamide) or DCM (Dichloromethane) at room temperature.
- **Monitoring:** Reaction progress can be monitored by analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or TLC (Thin-Layer Chromatography).

## 2. Boc Deprotection:

- **Methodology:** The Boc (tert-Butoxycarbonyl) protecting group is readily cleaved under acidic conditions.
- **Reagents:** A solution of trifluoroacetic acid (TFA) in a solvent like DCM is commonly used.
- **Procedure:** The Boc-protected intermediate is dissolved in the TFA/DCM solution and stirred at room temperature until deprotection is complete, as confirmed by LC-MS.

## 3. Coupling to Target Protein Ligand:

- **Methodology:** The newly exposed primary amine on the PEG linker is then available for conjugation to the target protein ligand, again typically through an amide bond formation if the ligand possesses a carboxylic acid group.
- **Reaction Conditions:** Similar conditions to the first coupling step are generally employed.

**Note:** All experimental procedures should be conducted by trained personnel in a properly equipped laboratory setting. Reaction conditions, purification methods, and analytical characterization will need to be optimized for each specific PROTAC being synthesized.

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## References

- 1. medchemexpress.com [medchemexpress.com]
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